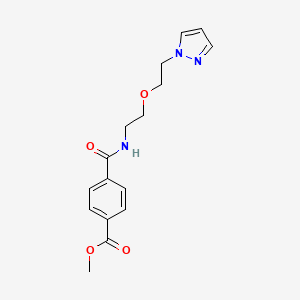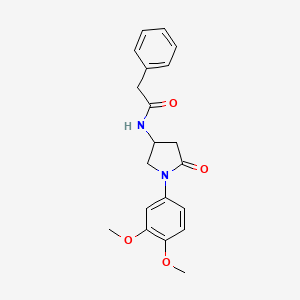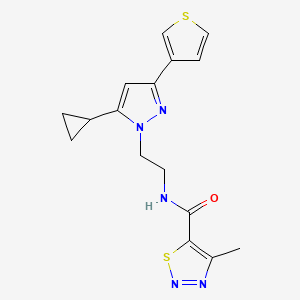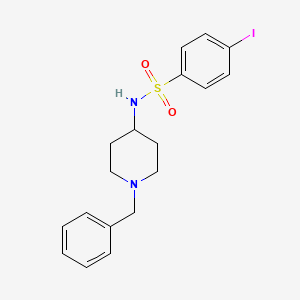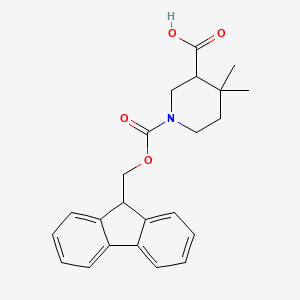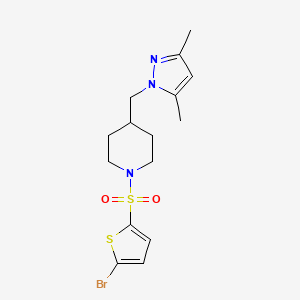
1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a useful research compound. Its molecular formula is C15H20BrN3O2S2 and its molecular weight is 418.37. The purity is usually 95%.
BenchChem offers high-quality 1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound , while not directly mentioned, shares structural similarities with compounds studied for their synthesis, characterization, and potential applications in various fields of scientific research. For instance, the synthesis and molecular structure of related compounds have been explored to understand their crystalline formations and molecular interactions. Naveen et al. (2015) synthesized a compound where the piperidine ring was in chair conformation, indicating a potential for diverse chemical applications due to its stable structure. This research contributes to the foundational knowledge required for the development of new chemical entities with potential applications in material science, pharmacology, and chemical synthesis (Naveen et al., 2015).
Molecular Interaction Studies
Molecular interaction studies, such as those conducted by Shim et al. (2002), provide insights into how similar compounds interact with biological receptors, which can be pivotal for drug design and development. Understanding the conformational dynamics and receptor binding affinities of these compounds can lead to the development of novel therapeutics targeting specific biological pathways (Shim et al., 2002).
Antimicrobial Activity
Compounds structurally related to the one have been evaluated for their antimicrobial properties. El‐Emary et al. (2002) investigated the synthesis of new heterocycles based on pyrazole and assessed their antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (El‐Emary et al., 2002).
Receptor Antagonism Studies
Research into compounds with similar structures has also delved into their potential as receptor antagonists, which could have implications in treating various diseases by modulating receptor activity. Srivastava et al. (2008) studied the synthesis and pharmacological testing of biaryl pyrazole sulfonamide derivatives, shedding light on the structural requirements for receptor antagonism, which could guide the development of new therapeutic agents (Srivastava et al., 2008).
Ligand Affinity and Selectivity
The study of compounds with similar structural features has extended to understanding their affinity and selectivity towards specific receptors, which is crucial for the design of selective therapeutic agents. Rowley et al. (1997) explored the ligand affinity and selectivity of 4-heterocyclylpiperidines at human dopamine receptors, which could inform the development of treatments for neurological disorders (Rowley et al., 1997).
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2S2/c1-11-9-12(2)19(17-11)10-13-5-7-18(8-6-13)23(20,21)15-4-3-14(16)22-15/h3-4,9,13H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCABULDYHNEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2943146.png)
![Ethyl 2-[7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2943147.png)

![4-[[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylamino]-5-phenylpentanoic acid](/img/structure/B2943150.png)
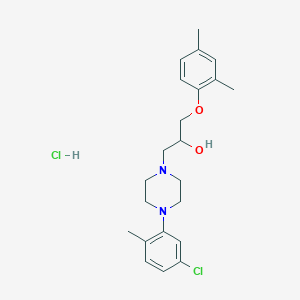
![N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2943154.png)
